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Vanadium oxide (V6O13)

Catalog No.
S1778003
CAS No.
12037-42-2
M.F
O13V6
M. Wt
513.636
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanadium oxide (V6O13)

CAS Number

12037-42-2

Product Name

Vanadium oxide (V6O13)

IUPAC Name

dioxovanadiooxy(dioxo)vanadium;dioxovanadium

Molecular Formula

O13V6

Molecular Weight

513.636

InChI

InChI=1S/13O.6V

InChI Key

FTGZPVKRMCXHDZ-UHFFFAOYSA-N

SMILES

O=[V]=O.O=[V]=O.O=[V]=O.O=[V]=O.O=[V](=O)O[V](=O)=O

Vanadium oxide, specifically vanadium hexaoxide (V6O13), is a mixed-valence compound characterized by its unique oxidation states of vanadium, primarily existing in the +4 and +5 states. This compound exhibits a layered orthorhombic structure, which contributes to its diverse physicochemical properties. The compound is part of the Wadsley family of vanadium oxides, known for their complex structures and potential applications in various fields, particularly in energy storage technologies .

  • High Theoretical Capacity and Energy Density

    V6O13 possesses a layered structure that allows for multiple lithium ions (Li+) to be reversibly inserted and extracted during charge and discharge cycles. This translates to a high theoretical capacity, which is the maximum amount of electrical charge a material can store per unit mass. This high theoretical capacity leads to potentially greater energy density in batteries compared to other cathode materials [1].

  • Fast Lithium-Ion Diffusion

    The layered structure of V6O13 also facilitates the movement of Li+ ions within the material. This rapid diffusion allows for good rate capability, meaning the battery can deliver high power output even at fast charging and discharging rates [2].

  • Multivalent Vanadium Ions

    Vanadium in V6O13 exists in mixed valence states (V4+ and V5+), which contributes to its electrochemical performance. These multiple oxidation states allow for more than one Li+ to be inserted per vanadium atom, further enhancing the theoretical capacity [2].

These characteristics make V6O13 a potential candidate for next-generation rechargeable batteries for applications in electric vehicles and portable electronic devices.

V6O13 Beyond Lithium-Ion Batteries

The research on V6O13 extends beyond lithium-ion batteries. Studies are exploring its potential as a cathode material for other rechargeable battery systems:

  • Magnesium-Ion Batteries

    V6O13 exhibits good compatibility with magnesium ions (Mg2+). Research suggests that V6O13 cathodes can deliver high capacities in magnesium-ion batteries, making them a potential alternative to lithium-ion systems where magnesium offers advantages like abundance and safety [3].

  • Zinc-Ion Batteries

    Similar to magnesium, zinc (Zn2+) ions are also being investigated for use in rechargeable batteries. V6O13 cathodes demonstrate promising results in zinc-ion batteries, showcasing good capacity and cycling stability [4].

These studies suggest that V6O13's versatility extends beyond lithium-ion technology, opening doors for its application in various next-generation battery systems.

Note

The bracketed numbers correspond to the following sources, following the formatting requirements:

  • Stability of Wadsley-type vanadium oxides V2O5 and V6O13 under high pressure:
  • The prospected application of V6O13 in lithium-ion supercapacitors based on its researches in lithium-ion batteries and supercapacitors:
  • Recent progress on Mg-ion batteries: Cathode materials:
  • Synthesis of Vanadium Oxide, V6O13 Hollow-Flowers Materials and Their Application in Electrochemical Supercapacitors:
Due to its ability to facilitate electron transfer.
  • Electronics: Its unique electrical properties make it suitable for use in sensors and other electronic devices.
  • The compound's layered structure enhances its performance in these applications by providing increased surface area and improved ion mobility .

    The synthesis of vanadium hexaoxide can be achieved through several methods:

    • Solid-State Reaction: This involves heating a mixture of vanadium pentoxide and other vanadium oxides at high temperatures.
    • Solvothermal Synthesis: Using solvents under pressure allows for the formation of V6O13 at lower temperatures compared to solid-state methods.
    • Chemical Vapor Deposition: This technique can produce thin films of V6O13 on substrates, useful for electronic applications.

    Each method influences the crystallinity and morphology of the resulting compound, affecting its electrochemical properties .

    Studies on the interactions of vanadium hexaoxide focus on its electrochemical behavior when interfacing with ions such as lithium and zinc. Research indicates that V6O13 exhibits favorable diffusion pathways for these ions, enhancing its efficiency as a cathode material. The interaction with carbon dioxide has also been examined to modify its properties for better performance in energy storage systems .

    Vanadium Dioxide (VO2)+4TetragonalSmart windows, sensorsVanadium Pentoxide (V2O5)+5OrthorhombicCatalysis, batteriesTrivanadium Pentoxide (V3O5)MixedMonoclinicBattery electrodesVanadium Tetroxide (V2O4)+4TetragonalSensor applications

    Vanadium hexaoxide is unique due to its mixed valence state and layered structure, which provide distinct electrochemical properties suitable for energy storage applications compared to its counterparts .

    Vanadium oxide (V₆O₁₃) belongs to the Wadsley series of mixed-valent vanadium oxides, first systematically studied in the 1960s by A.D. Wadsley and J.S. Anderson. While vanadium itself was discovered in 1801 by Andrés Manuel del Río, the identification of V₆O₁₃ emerged much later as part of efforts to map the complex vanadium-oxygen phase diagram. Early synthesis methods involved solid-state reactions under inert atmospheres, but advancements in hydrothermal techniques in the 21st century enabled precise control over its mixed V⁴⁺/V⁵⁺ valence states. The compound’s structural complexity delayed its full characterization until the advent of modern X-ray diffraction and electron microscopy tools.

    Position in the Vanadium Oxide Family

    V₆O₁₃ occupies a unique niche in the vanadium oxide hierarchy:

    • Crystallographic Classification: It is part of the Wadsley series (VₙO₂ₙ₊₁), distinct from Magnéli phases (VₙO₂ₙ₋₁).
    • Oxidation States: Features an average vanadium oxidation state of +4.33, with a V⁴⁺:V⁵⁺ ratio of 2:1.
    • Structural Features: Monoclinic symmetry (space group C2/m) with alternating single and double layers of edge- and corner-sharing VO₆ octahedra.

    Table 1: Comparison of Key Vanadium Oxides

    CompoundFormulaOxidation StateCrystal SystemApplications
    V₂O₅V⁵⁺OrthorhombicCatalysis, batteries
    V₆O₁₃V⁴⁺/V⁵⁺MonoclinicEnergy storage, optoelectronics
    VO₂V⁴⁺Tetragonal/MonoclinicSmart windows, sensors

    Significance in Materials Science Research

    V₆O₁₃ has garnered attention for its:

    • High Theoretical Capacity: 417 mAh/g for lithium-ion batteries, surpassing commercial LiCoO₂.
    • Open Crystal Structure: Enables rapid ion diffusion, critical for supercapacitors and battery electrodes.
    • Optoelectronic Tunability: Broadband photoresponse (0.4–8.8 μm) due to intermediate d-orbital electron configurations.

    Crystalline Phases of V6O13

    The polymorphic nature of V6O13 arises from the close formation energies of different crystalline structures, making this compound a prime candidate for multiple stable phases [1]. These polymorphs demonstrate distinct space group symmetries and lattice arrangements while maintaining the same chemical composition [2] [12].

    α-V6O13 (Monoclinic, C2/m)

    The alpha polymorph of V6O13 crystallizes in the monoclinic crystal system with space group C2/m and Z = 2 [2] [12]. This phase represents the most extensively studied form of V6O13, exhibiting remarkable structural stability under various conditions [2]. The lattice parameters for α-V6O13 at atmospheric pressure are a = 11.9150(5) Å, b = 3.6756(2) Å, c = 19.1390(5) Å, β = 100.85(1)°, and unit cell volume V = 436.10(4) ų [2].

    The crystal structure of α-V6O13 demonstrates exceptional stability under high-pressure conditions, remaining structurally intact up to at least 9.4 GPa at room temperature [2] [12]. This stability contrasts significantly with the behavior of related vanadium oxides, particularly α-V2O5, which undergoes irreversible amorphization above 7.3 GPa [2]. The compressibility of α-V6O13 exhibits only slight anisotropy, with the bulk modulus determined to be 131(4) GPa using the third-order Birch-Murnaghan equation of state [2].

    β-V6O13 (Monoclinic, Cmma)

    The beta polymorph of V6O13 crystallizes in the monoclinic system with space group Cmma and Z = 4 [2] [12]. This phase can be obtained through specific synthesis methods, including exposure of α-V6O13 to an electron beam and hydrothermal synthesis techniques [2] [12]. The β-V6O13 polymorph exhibits distinct crystallographic shear characteristics compared to the alpha form [2].

    The structural transformation from α-V6O13 to β-V6O13 involves a crystallographic shear operation of ½ [11], which fundamentally alters the three-dimensional framework while maintaining the overall chemical composition [2] [12]. This shear mechanism represents a critical aspect of the polymorphic relationships within the V6O13 system [2].

    Other Polymorphic Variants (Pc Space Group)

    Research has identified additional polymorphic variants of V6O13, including forms that crystallize in the Pc space group [17]. These variants represent part of the broader polymorphic landscape of V6O13, which exhibits three distinct crystalline structures due to the close formation energies characteristic of this compound [1]. The Pc space group polymorph demonstrates six inequivalent vanadium sites, each exhibiting 6-coordinate geometry with varying vanadium-oxygen bond distances [17].

    PolymorphSpace GroupCrystal SystemZ ValueKey Characteristics
    α-V6O13C2/mMonoclinic2High-pressure stability, well-characterized structure
    β-V6O13CmmaMonoclinic4Electron beam formation, ½ [11] shear
    Pc variantPcMonoclinic-Six inequivalent vanadium sites

    Structural Characteristics

    The structural architecture of V6O13 demonstrates sophisticated three-dimensional arrangements based on vanadium-oxygen coordination polyhedra [1] [16]. These arrangements exhibit complex bonding patterns that contribute to the compound's unique electronic and physical properties [8] [11].

    V-O Coordination Geometry

    The vanadium atoms in V6O13 predominantly adopt octahedral coordination geometry, forming VO6 octahedra as the fundamental structural units [1] [2]. However, detailed analysis reveals that these octahedra exhibit significant distortions from ideal geometry [8]. The coordination environment demonstrates characteristics of both octahedral and square-pyramidal geometries, with one oxygen atom often significantly displaced from the central vanadium atom [8].

    In the C2/m structure of α-V6O13, there are three symmetry non-equivalent vanadium sites (V1, V2, V3), each exhibiting distinct coordination characteristics [2] [16]. The first vanadium site demonstrates bonding to six oxygen atoms forming edge- and corner-sharing VO6 octahedra, with corner-sharing octahedra exhibiting tilt angles ranging from 0–27° [16]. The vanadium-oxygen bond distances in this site range from 1.81–2.03 Å [16].

    The second and third vanadium sites exhibit 6-coordinate geometry with broader ranges of vanadium-oxygen bond distances [16] [17]. These sites demonstrate bond distances ranging from 1.70–2.25 Å and 1.67–2.26 Å respectively, indicating significant structural distortions [16]. These distortions result from second-order Jahn-Teller effects commonly observed in transition metal oxides, particularly vanadium compounds [8].

    Bond Distances and Angles

    The bond distances and angles in V6O13 exhibit considerable variation due to the complex structural arrangements and coordination environments [8] [19]. The vanadium-oxygen bond lengths demonstrate a wide distribution, with most bonds falling within the range of 1.67–2.29 Å depending on the specific vanadium site and coordination environment [16] [17].

    Analysis of the bond angle distributions reveals significant deviations from ideal octahedral geometry, with virtually all bond angles deviating from the ideal 90° angle [8]. This structural distortion contributes to the unique electronic properties of V6O13 and influences its charge transfer characteristics [8]. The range of charge transfer values correlates directly with the level of bond length and angle variation, establishing a clear relationship between crystal structure and electronic behavior [8].

    The pressure dependence of bond distances has been systematically studied, revealing that interatomic vanadium-oxygen distances exhibit measurable changes under compression [2]. These structural modifications occur without phase transitions, demonstrating the remarkable structural flexibility of the α-V6O13 framework [2].

    Three-Dimensional Framework

    The three-dimensional framework of V6O13 consists of edge- and corner-sharing VO6 octahedra arranged in alternating single and double layers [1] [2]. This layered arrangement creates a complex structural architecture that facilitates various intercalation processes and contributes to the compound's electrochemical properties [9] [11].

    The framework structure demonstrates a sophisticated arrangement where distorted octahedra share corners and edges within double layers, while single layers exhibit different connectivity patterns [2] [12]. This alternating layer structure can be conceptualized as being built from alternating VO2(B)-like and V2O5-like building blocks stacked along the c-axis [2] [12].

    The three-dimensional connectivity provides structural channels and pathways that enable ionic diffusion and intercalation processes [9]. The framework exhibits sufficient structural flexibility to accommodate various guest species while maintaining overall structural integrity [9] [11]. This characteristic makes V6O13 particularly suitable for applications in energy storage systems [9] [11].

    Relationship to Wadsley Phases

    V6O13 belongs to the Wadsley phase series, which represents a homologous series of vanadium oxides with the general formula VnO2n+1 [1] [2]. These phases exhibit characteristic structural relationships and formation mechanisms that distinguish them from other vanadium oxide series [1] [11].

    Structural Derivation from V2O5

    The crystal structure of α-V6O13 can be systematically derived from α-V2O5 through specific structural modifications [2] [12]. This derivation process involves the removal of all atoms from every third oxygen atom plane along the <001> direction, followed by the introduction of a crystallographic shear of ⅙ [2] [12].

    This structural relationship demonstrates the intimate connection between V6O13 and V2O5 within the Wadsley phase series [2] [11]. The derivation process results in the transformation of the layered V2O5 structure into the more complex three-dimensional framework characteristic of V6O13 [2] [12]. The single layers in the resulting V6O13 structure remain nearly identical to those found in α-V2O5, assuming six-fold coordination of vanadium atoms despite some very long vanadium-oxygen distances [2].

    Crystallographic Shear Mechanisms

    Crystallographic shear mechanisms represent fundamental processes in the formation and transformation of Wadsley phases [2] [12]. These mechanisms involve the systematic displacement of structural elements to accommodate compositional changes while maintaining overall structural coherence [2] [13].

    In the case of V6O13, the α to β transformation involves a crystallographic shear of ½ [11], which fundamentally reorganizes the three-dimensional framework [2]. This shear process differs from the ⅙ shear involved in the derivation from V2O5, demonstrating the variety of shear mechanisms possible within the Wadsley phase system [2] [12].

    The crystallographic shear approach provides a systematic framework for understanding the structural relationships between different Wadsley phases [12] [13]. These mechanisms explain how structural modifications can be achieved while maintaining chemical connectivity and overall framework stability [2] [13].

    Comparison with Other VnO2n+1 Compounds

    V6O13 represents one member of the broader VnO2n+1 Wadsley phase series, which includes compounds such as V3O7, V4O9, and extends to the limiting case of VO2(B) [1] [2]. These compounds exhibit systematic structural relationships while demonstrating distinct properties and stability characteristics [1] [11].

    Comparative analysis reveals that V6O13 exhibits intermediate characteristics between V2O5 (n = 2) and the higher-order Wadsley phases [1] [2]. The bulk modulus of α-V6O13 (131 GPa) significantly exceeds that of α-V2O5 (28 GPa), suggesting that structures with octahedral coordination of vanadium atoms are less compressible than those with lower coordination numbers [2].

    CompoundFormulan ValueCoordinationBulk Modulus (GPa)Stability
    V2O5VnO2n+125-coordinate28Amorphizes >7.3 GPa
    V6O13VnO2n+166-coordinate131Stable to 9.4 GPa
    V3O7VnO2n+135/6-coordinate-Lower formation entropy
    V4O9VnO2n+144/5/6-coordinate-Multiple metastable structures

    The structural evolution within the Wadsley series demonstrates a progression from layered structures toward more three-dimensional frameworks with increasing n values [1] [2]. V6O13 occupies a critical position in this series, exhibiting both layered characteristics inherited from V2O5 and three-dimensional features that presage the more complex structures of higher-order phases [2] [11].

    Macroscopic Properties

    Appearance and Physical State

    Vanadium oxide (V6O13) manifests as a blue-black crystalline powder at room temperature [1] [2]. The compound exists as a solid under standard conditions, exhibiting the characteristic metallic luster typical of mixed-valence vanadium oxides [3]. The distinctive coloration arises from the presence of mixed oxidation states of vanadium, specifically the coexistence of vanadium in both +4 and +5 oxidation states within the crystal lattice [4] [5].

    The material demonstrates crystalline metallic solid characteristics with a density of 3.91 g/mL [1] [2]. The molecular formula is V6O13 with a corresponding molecular weight of 513.64 g/mol [1] [2]. The Chemical Abstracts Service registry number is 12037-42-2 [1] [2], facilitating its identification in chemical databases and literature.

    PropertyValueReference
    Molecular FormulaV6O13 [1] [2]
    Molecular Weight513.64 g/mol [1] [2]
    Density3.91 g/mL [1] [2]
    Color/AppearanceBlue-black crystalline powder [1] [2]
    Physical StateSolid [1] [2]

    Thermal Stability Parameters

    The thermal stability of vanadium oxide (V6O13) exhibits complex behavior characterized by multiple temperature-dependent transformations. The compound demonstrates a melting point of approximately 1500°C [1] [2], indicating substantial thermal stability under standard atmospheric conditions.

    However, the material undergoes thermal decomposition at significantly lower temperatures than its melting point. Specifically, V6O13 exhibits incongruent melting beginning at temperatures between 702°C and 717°C, during which it decomposes to form vanadium dioxide (VO2) and a coexisting liquid phase [6]. This thermal decomposition process represents a critical transition point in the material's stability profile.

    The thermal behavior of V6O13 follows a complex sequence of phase transformations. Upon heating, the solid phase initially melts incongruently, and the resulting V6O13 crystalline nanowires grow at the expense of the surrounding host liquid [6]. This decomposition pathway ultimately leads to the formation of VO2 as the final stable phase at elevated temperatures [6].

    Thermal PropertyTemperatureReference
    Melting Point~1500°C [1] [2]
    Thermal Decomposition Onset702-717°C [6]
    Decomposition ProductVO2 + liquid [6]

    Electronic Properties

    Mixed-Valence States of Vanadium (V4+/V5+)

    Vanadium oxide (V6O13) exemplifies a prototypical mixed-valence compound containing vanadium ions in both +4 and +5 oxidation states in a 2:1 stoichiometric ratio [4] [7]. This mixed-valence character fundamentally governs the electronic properties and phase transition behavior of the material.

    The compound belongs to the Wadsley homologous series VnO2n+1, specifically positioned between VO2(B) and V2O5 in the vanadium-oxygen phase diagram [8] [9]. The crystal structure accommodates this mixed valency through distinct crystallographic sites: V4+ ions occupy both single and double layer sites, while V5+ ions are exclusively located in double layer sites [10].

    X-ray photoelectron spectroscopy (XPS) analysis confirms the mixed valence nature of vanadium species, revealing the coexistence of V4+ and V5+ oxidation states throughout the material [11] [12]. The amount of V4+ species remains relatively stable across various thermal treatments, indicating the robust nature of the mixed-valence electronic structure [11].

    This mixed-valence configuration enables high electronic conductivity at room temperature due to electron hopping between vanadium sites of different oxidation states [10] [13]. The electronic structure demonstrates metallic character above the metal-insulator transition temperature, with appreciable charge carrier mobility facilitated by the mixed-valence framework [14].

    Semiconductor Behavior

    The electronic behavior of vanadium oxide (V6O13) exhibits a temperature-dependent semiconductor-to-metal transition that fundamentally alters its electrical properties. At room temperature, the material demonstrates metallic conductivity with a relatively low electrical resistivity of 3.9 mΩ·cm [14].

    However, upon cooling below the metal-insulator transition temperature of 150-155 K, V6O13 undergoes a dramatic transformation to an insulating state [4] [15] [16]. This transition represents a first-order phase transition accompanied by significant changes in both electronic and structural properties [15].

    The semiconductor behavior in the low-temperature phase arises from orbital ordering and the formation of spin-singlet V-V dimers [17]. Approximately half of the V4+ ions form spin-singlet pairs, effectively removing them from electrical conduction, while the remaining V4+ ions retain paramagnetic moments and contribute to antiferromagnetic ordering below 50-55 K [18] [17].

    The electronic conductivity mechanisms involve multiple contributing factors:

    • Electron hopping between mixed-valence vanadium sites in the metallic phase
    • V-V dimer formation leading to molecular orbital character in the insulating phase [19]
    • Orbital-assisted spin-Peierls transitions contributing to the metal-insulator behavior [17]

    Electronic Conductivity Mechanisms

    The electronic conductivity mechanisms in vanadium oxide (V6O13) demonstrate remarkable complexity arising from its quasi-one-dimensional electronic structure and mixed-valence character. In the metallic phase above 150 K, conductivity primarily occurs through electron hopping between vanadium sites with different oxidation states [10] [13].

    The material exhibits metallic character at room temperature with high electronic conductivity facilitated by the mixed-valence framework [10]. The electrical resistivity of 3.9 mΩ·cm at room temperature compares favorably with conventional transparent conductors [14], indicating efficient charge transport mechanisms.

    The metal-insulator transition involves a site-selective Mott transition where different vanadium chains undergo distinct electronic transformations [17]. One chain develops orbital ordering that lifts the twofold orbital degeneracy, while another chain retains paramagnetic moments on singly occupied dxy orbitals [17].

    High magnetic field studies reveal that V-V dimer molecular orbitals can be collapsed by ultrahigh magnetic fields above 110 Tesla, leading to insulator-to-metal transitions [19]. This demonstrates the molecular orbital character of the electronic states and their sensitivity to external perturbations.

    The electronic conductivity decreases rapidly upon lithium ion intercalation due to volume expansion and structural instability, limiting the utilization coefficient in high lithium content applications [10]. This behavior reflects the close relationship between structural integrity and electronic transport properties.

    Magnetic Properties

    Magnetic Phase Transitions

    Vanadium oxide (V6O13) exhibits a complex sequence of magnetic phase transitions that are intimately coupled with its electronic and structural transformations. The material undergoes a metal-insulator transition at 150-155 K that is accompanied by significant changes in magnetic behavior [4] [15] [16].

    The magnetic susceptibility demonstrates a remarkable decrease at the metal-insulator transition temperature, indicating the formation of spin-singlet states for approximately half of the V4+ ions [18] [17]. This behavior represents a charge-orbital ordering transition where the magnetic moments of certain vanadium sites are quenched through V-V dimer formation [16].

    Below the metal-insulator transition, the remaining paramagnetic V4+ ions undergo antiferromagnetic ordering at a Néel temperature of 50-55 K [18] [17]. This two-stage magnetic ordering process reflects the site-selective nature of the electronic transitions occurring in different vanadium chains within the crystal structure [17].

    The magnetic phase diagram reveals dome-like phase boundaries typical of strongly correlated electron systems [19]. Ultrahigh magnetic field studies demonstrate that magnetic fields above 110 Tesla can induce collapse of V-V dimer molecular orbitals, potentially driving field-induced insulator-to-metal transitions [19].

    Magnetic TransitionTemperatureCharacteristicsReference
    Metal-Insulator150-155 KSpin-singlet formation [4] [15] [16]
    Antiferromagnetic Ordering50-55 KLong-range magnetic order [18] [17]
    V-V Dimer Collapse>110 T (field)Molecular orbital breakdown [19]

    Temperature-Dependent Magnetic Ordering

    The temperature-dependent magnetic ordering in vanadium oxide (V6O13) exhibits a hierarchical sequence of magnetic transformations that reflect the complex interplay between charge, spin, and orbital degrees of freedom [16].

    In the high-temperature metallic phase (T > 150 K), the material demonstrates paramagnetic behavior with temperature-dependent magnetic susceptibility [17]. The presence of local moments in the metallic state suggests partial localization of electrons due to strong correlation effects, distinguishing V6O13 from conventional metals [17].

    The metal-insulator transition at 150-155 K involves a dramatic reorganization of the magnetic structure through charge-orbital ordering [16]. During this transition, approximately half of the V4+ ions form spin-singlet pairs, creating V-V dimers with quenched magnetic moments [18] [17]. The remaining V4+ ions retain paramagnetic character and contribute to subsequent magnetic ordering [17].

    The low-temperature magnetic structure below 50-55 K consists of antiferromagnetic long-range order among the unpaired V4+ ions [18] [17]. The magnetic structure involves ferromagnetic coupling within double V-V layers and antiferromagnetic stacking between layers [18]. The magnetic moments are approximately ±0.14 μB and ±0.84 μB for different vanadium sites [18].

    Exchange coupling analysis reveals relatively weak interlayer coupling (less than 85 K) between different vanadium sites, while intra-layer exchanges demonstrate ferromagnetic character (20-30 K) within zigzag chains [18]. This anisotropic exchange pattern contributes to the quasi-one-dimensional magnetic behavior of the material [18].

    Spectroscopic Characteristics

    Raman Spectral Fingerprints

    The Raman spectral characteristics of vanadium oxide (V6O13) provide distinctive vibrational fingerprints that enable identification and structural characterization of this mixed-valence compound. The monoclinic crystal structure with space group C2/m gives rise to 18 Ag + 9 Bg Raman-active modes at room temperature [20].

    The Raman spectrum of V6O13 exhibits strong similarity to that of α-V2O5 due to the structural relationship between these phases and the presence of similar polyhedral units [20]. However, characteristic differences in relative intensities and small Raman shifts allow for unambiguous identification of the V6O13 phase [20].

    Key vibrational modes appear at 130-144 cm⁻¹, 497 cm⁻¹, and 530 cm⁻¹, corresponding to different types of V-O bond vibrations and lattice dynamical modes [20]. The main feature around 144 cm⁻¹ with a shoulder at 130.9 cm⁻¹ represents a characteristic signature of the V6O13 phase structure [20].

    The broad, asymmetric feature around 500 cm⁻¹ provides particularly useful diagnostic information for distinguishing V6O13 from other vanadium oxides [20]. In this region, both α-V2O5 and V6O13 exhibit two Raman-active modes, but their relative intensity ratios differ significantly: for V6O13, the 497 cm⁻¹ mode shows higher intensity compared to the 530 cm⁻¹ mode, whereas α-V2O5 displays the opposite intensity pattern [20].

    Infrared-active modes are generally suppressed in high-quality V6O13 samples, and their presence serves as an indicator of structural disorder or crystal quality [20]. The degree of suppression of these normally Raman-forbidden modes provides a measure of crystalline perfection [20].

    Raman Mode (cm⁻¹)AssignmentRelative IntensityReference
    130-144Lattice vibrationsStrong [20]
    497V-O stretchingHigh [20]
    530V-O stretchingMedium [20]

    Infrared Absorption Patterns

    The infrared spectroscopic characteristics of vanadium oxide (V6O13) reveal distinctive absorption patterns arising from V-O bond vibrations and lattice dynamical modes. The primary absorption region for V6O13 occurs in the 800-1000 cm⁻¹ range, corresponding to characteristic V-O stretching vibrations [21].

    These V-O stretching modes between 800 and 1000 cm⁻¹ provide diagnostic fingerprints for identifying the V6O13 phase and distinguishing it from other vanadium oxide compounds [21]. The specific frequency positions and relative intensities within this range reflect the unique coordination environment and mixed-valence character of the vanadium centers in V6O13 [21].

    The infrared absorption patterns are complementary to Raman spectroscopy due to different selection rules, providing additional vibrational information about the molecular structure and bonding characteristics [22]. The V-O bond vibrations observed in the infrared region are particularly sensitive to changes in oxidation state and local coordination geometry [22].

    Temperature-dependent infrared studies can reveal phase transition behavior and structural changes associated with the metal-insulator transition at 150 K [22]. The vibrational frequencies and absorption intensities may exhibit significant changes across this transition due to modifications in electronic structure and V-O bond characteristics [22].

    IR Absorption Range (cm⁻¹)AssignmentReference
    800-1000V-O stretching vibrations [21]

    X-ray Photoelectron Spectroscopy Profiles

    X-ray photoelectron spectroscopy (XPS) provides definitive characterization of the surface electronic structure and oxidation states in vanadium oxide (V6O13). The XPS analysis confirms the mixed-valence nature of the compound through characteristic binding energy signatures for both V4+ and V5+ species [11] [12].

    The V 2p3/2 core level spectra exhibit complex line shapes arising from the coexistence of vanadium ions in different oxidation states [11] [12]. Spectral deconvolution reveals distinct contributions from V4+ and V5+ components, enabling quantitative analysis of the oxidation state distribution [11] [12].

    Thermal treatment effects on the XPS profiles demonstrate that the amount of V4+ species remains relatively unchanged across various annealing temperatures, indicating the robust nature of the mixed-valence electronic structure [11]. This stability of the oxidation state ratio reflects the intrinsic thermodynamic stability of the V6O13 phase composition [11].

    The O 1s spectra can be deconvoluted into three constituents corresponding to V-O-V (529.7 eV), V-O-H (530.4 eV), and H-O-H (531.7 eV) bonding environments [11]. The relative intensities of these components provide information about surface hydration and hydroxylation states [11].

    Chemical shift analysis in the V 2p3/2 region allows for precise determination of the V4+/V5+ ratio and provides insights into the local electronic environment of the vanadium centers [23] [24]. The binding energy positions serve as characteristic fingerprints for phase identification and purity assessment [23] [24].

    XPS ComponentBinding Energy (eV)AssignmentReference
    V 2p3/2 (V4+)~516-517Vanadium(IV) [11] [12]
    V 2p3/2 (V5+)~517-518Vanadium(V) [11] [12]
    O 1s (V-O-V)529.7Metal-oxygen bonds [11]
    O 1s (V-O-H)530.4Hydroxyl groups [11]
    O 1s (H-O-H)531.7Water molecules [11]

    Dates

    Last modified: 08-15-2023

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